alpha-Phenyl-3-pyridazineethanethioamide

Description

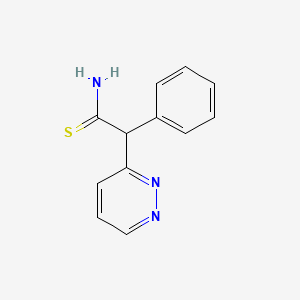

α-Phenyl-3-pyridazineethanethioamide is a heterocyclic compound featuring a pyridazine core substituted with a phenyl group at the alpha position and an ethanethioamide (-CH₂-CS-NH₂) moiety at the 3-position. This structure combines a nitrogen-rich aromatic system with a thioamide functional group, which is known to enhance binding affinity to biological targets through hydrogen bonding and metal coordination .

Properties

CAS No. |

66978-41-4 |

|---|---|

Molecular Formula |

C12H11N3S |

Molecular Weight |

229.30 g/mol |

IUPAC Name |

2-phenyl-2-pyridazin-3-ylethanethioamide |

InChI |

InChI=1S/C12H11N3S/c13-12(16)11(9-5-2-1-3-6-9)10-7-4-8-14-15-10/h1-8,11H,(H2,13,16) |

InChI Key |

DJZUDOPYNCTQGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=NN=CC=C2)C(=S)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The ethanethioamide group offers greater flexibility than rigid thioxo or lactam moieties, which may enhance adaptability to enzyme active sites.

Insights :

- Microwave-assisted synthesis (as in ) could improve yield and reduce reaction time for α-phenyl-3-pyridazineethanethioamide, given its success in forming complex heterocycles .

- The absence of coumarin or chromenone substituents in the target compound simplifies purification steps compared to analogs in Table 1 of .

Pharmacological and Physicochemical Properties

Hypothetical comparisons based on structural motifs:

Discussion :

- The thioamide group in α-phenyl-3-pyridazineethanethioamide may exhibit stronger chelation with metal ions (e.g., Zn²⁺ in metalloenzymes) compared to thioxo or carbonyl groups, enhancing inhibitory activity .

- Lipophilicity from the phenyl group could improve membrane permeability relative to hydroxylated coumarin derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.